Cas no 7147-74-2 (D-Arabinitol,1-C-1H-benzimidazol-2-yl-, (1S)-)

D-Arabinitol,1-C-1H-benzimidazol-2-yl-, (1S)- structure
7147-74-2 structure
Product Name:D-Arabinitol,1-C-1H-benzimidazol-2-yl-, (1S)-
CAS-nummer:7147-74-2
MF:C12H16N2O5
MW:268.265843391418
CID:569283
PubChem ID:220419
Update Time:2025-04-19

D-Arabinitol,1-C-1H-benzimidazol-2-yl-, (1S)- Chemische en fysische eigenschappen

Naam en identificatie

    • D-Arabinitol,1-C-1H-benzimidazol-2-yl-, (1S)-
    • 1-(1H-benzimidazol-2-yl)pentane-1,2,3,4,5-pentol
    • 1-(1H-benzoimidazol-2-yl)pentane-1,2,3,4,5-pentol
    • (1S)-1-(1H-Benzimidazol-2-yl)-D-arabit
    • (1S)-1-(1H-benzimidazol-2-yl)-D-arabitol
    • (1'S,2'R,3'R,4'R)-2-[1',2',3',4',5'-pentahydroxypentyl]-1H-benzimidazole
    • 2-(D-gluco-1,2,3,4,5-pentahydroxypentyl)-1H-benzimidazole
    • 2-(D-glucopentahydroxyamyl)benzimidazole
    • 2-(D-gluco-pentitol-1-yl)benzimidazole
    • 2-[(D-gluco-1,2,3,4,5-pentahydroxyl)pentyl]-1H-benzimidazole
    • Nsc43663
    • Oprea1_706259
    • Oprea1_596588
    • HMS2646J12
    • NSC405920
    • NSC3156
    • 5338-40-9
    • 1-C-(1H-benzimidazol-2-yl)pentitol
    • NSC-3156
    • AKOS000568899
    • NoName_4326
    • NSC-405921
    • SCHEMBL12858717
    • NSC-405920
    • CHEMBL1519937
    • NCIOpen2_002341
    • 7510-96-5
    • 7510-97-6
    • NSC-56088
    • AKOS016195779
    • NSC-405922
    • SR-01000317803
    • HMS1755N16
    • NSC56088
    • NSC405921
    • 1-C-1H-benzimidazol-2-ylpentitol
    • SMR000285272
    • NSC-43663
    • Cambridge id 5219223
    • DTXSID00903623
    • 7770-62-9
    • NSC405922
    • 7147-74-2
    • MLS000678318
    • SR-01000317803-1
    • NCIOpen2_002264
    • ZINC03857067
    • Z56762860
    • Inchi: 1S/C12H16N2O5/c15-5-8(16)9(17)10(18)11(19)12-13-6-3-1-2-4-7(6)14-12/h1-4,8-11,15-19H,5H2,(H,13,14)
    • InChI-sleutel: LBMJXDRTHCOBGU-UHFFFAOYSA-N
    • LACHT: OC(C(C1=NC2C=CC=CC=2N1)O)C(C(CO)O)O

Berekende eigenschappen

  • Exacte massa: 268.106
  • Monoisotopische massa: 268.106
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 5
  • Complexiteit: 293
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -1.9
  • Topologisch pooloppervlak: 130Ų

Experimentele eigenschappen

  • PSA: 129.83000
  • LogboekP: -1.32870
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